molecular formula C25H20ClNO4 B13513643 Fmoc-7-Chloro-D-Tic-OH

Fmoc-7-Chloro-D-Tic-OH

Cat. No.: B13513643
M. Wt: 433.9 g/mol
InChI Key: CGSHLSMQBIOWRE-HSZRJFAPSA-N
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Description

Fmoc-7-Chloro-D-Tic-OH: is a derivative of the amino acid tetrahydroisoquinoline-3-carboxylic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7th position. This compound is primarily used in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-Chloro-D-Tic-OH typically involves several steps:

    Fmoc Protection: The initial step involves protecting the amino group of 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-Chloro-D-Tic-OH: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for subsequent peptide coupling reactions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Fmoc Deprotection: Yields 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid.

    Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-7-Chloro-D-Tic-OH: has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.

    Drug Development: The compound is used in the development of novel pharmaceuticals, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.

    Biological Studies: It serves as a building block in the synthesis of biologically active peptides, aiding in the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Fmoc-7-Chloro-D-Tic-OH in peptide synthesis involves:

    Fmoc Protection: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.

    Deprotection: Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Fmoc-7-Chloro-D-Tic-OH: can be compared with other Fmoc-protected amino acids:

    Fmoc-D-Tic-OH: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Fmoc-L-Tic-OH: The L-isomer of the compound, which may have different biological activity and reactivity.

    Fmoc-7-Bromo-D-Tic-OH: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and steric properties.

Conclusion

This compound: is a versatile compound with significant applications in peptide synthesis and drug development. Its unique structure allows for various chemical modifications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

(3R)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m1/s1

InChI Key

CGSHLSMQBIOWRE-HSZRJFAPSA-N

Isomeric SMILES

C1[C@@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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